(2Z)-2-[(4-Ethylphenyl)methylidene]-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one;propan-2-ol
Description
The compound (2Z)-2-[(4-Ethylphenyl)methylidene]-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one;propan-2-ol is a benzofuran-3-one derivative with a propan-2-ol solvate. Its structure features a benzofuran core substituted at position 2 with a (4-ethylphenyl)methylidene group and at position 7 with a pyrrolidin-1-ylmethyl moiety. The propan-2-ol component likely acts as a crystallization solvent, influencing the compound’s stability and crystal packing . Its structural complexity suggests relevance in medicinal chemistry, particularly in targeting receptors or enzymes via its substituents’ electronic and steric effects.
Properties
IUPAC Name |
(2Z)-2-[(4-ethylphenyl)methylidene]-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one;propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3.C3H8O/c1-2-15-5-7-16(8-6-15)13-20-21(25)17-9-10-19(24)18(22(17)26-20)14-23-11-3-4-12-23;1-3(2)4/h5-10,13,24H,2-4,11-12,14H2,1H3;3-4H,1-2H3/b20-13-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIBDJBJBNKYDX-MASIZSFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCC4.CC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCC4.CC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-[(4-Ethylphenyl)methylidene]-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one;propan-2-ol is a complex organic molecule characterized by its unique structural features, which include a benzofuran core and a pyrrolidine moiety. This article delves into its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.
Structural Formula
The chemical structure can be represented as follows:
Key Features
- Benzofuran Core : Imparts unique chemical reactivity and potential biological activity.
- Pyrrolidine Moiety : Suggests possible interactions with biological targets, enhancing pharmacological properties.
Antimicrobial Properties
Research indicates that compounds similar to this one exhibit significant antimicrobial activity. For example, benzofuran derivatives have been shown to inhibit the growth of various bacterial strains, suggesting that this compound may also possess similar properties due to its structural characteristics.
Anticancer Activity
Studies have demonstrated that certain benzofuran derivatives exhibit selective cytotoxicity against tumorigenic cell lines. The compound's ability to induce apoptosis in cancer cells has been noted, indicating potential as an anticancer agent. For instance, compounds with similar structures have been designed and synthesized to enhance their stability and efficacy against cancer cells .
The proposed mechanism of action involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or microbial growth.
- Receptor Modulation : It may interact with receptors that regulate cellular responses, potentially leading to therapeutic effects.
Case Study 1: Antimicrobial Efficacy
A study focusing on related benzofuran compounds showed that they inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined to be in the low micromolar range, indicating strong antimicrobial properties .
Case Study 2: Anticancer Activity
In vitro tests on a series of benzofuran derivatives demonstrated their ability to induce cell cycle arrest and apoptosis in human breast cancer cell lines. The IC50 values ranged from 5 to 15 µM for different derivatives, suggesting that modifications in the chemical structure can significantly influence potency .
Comparative Analysis with Similar Compounds
The unique combination of the benzofuran and pyrrolidine structures in the compound under study suggests a potential for diverse biological activities compared to its analogs.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Studies have indicated that benzofuran derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, compounds similar to (2Z)-2-[(4-Ethylphenyl)methylidene]-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one;propan-2-ol have shown effectiveness against various cancer cell lines by inhibiting cell proliferation and promoting cell cycle arrest .
- Neuroprotective Effects
- Antimicrobial Activity
Material Science Applications
- Photonic Materials
- Polymer Chemistry
Case Studies
- Case Study 1: Anticancer Mechanism Investigation
- Case Study 2: Neuroprotection in Animal Models
- Case Study 3: Development of Antimicrobial Agents
Data Tables
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Utility : Propan-2-ol’s moderate boiling point and polarity make it suitable for reflux-based syntheses, as seen in MPV reductions . However, its effectiveness depends on dosing strategy and catalyst choice.
- Structural Impact : The 4-ethylphenyl group in the target compound likely enhances hydrophobic interactions compared to the 2-methylphenyl analogue, which could be advantageous in drug design .
- Safety Considerations : Propan-2-ol’s low flashpoint (24°C) necessitates careful handling during synthesis, as highlighted in safety data .
Q & A
Basic Research Questions
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology :
- HPLC Analysis : Use a C18 reverse-phase column with a mobile phase gradient of acetonitrile and 0.1% trifluoroacetic acid. Inject 2.0 µL of sample (prepared in propan-2-ol) and monitor UV absorption at 254 nm .
- Reference Standards : Compare retention times and spectral data against certified impurities (e.g., 1,3-bis[(1-methylethyl)amino]propan-2-ol dihydrochloride) to identify degradation products or synthesis byproducts .
- Mass Spectrometry : Confirm molecular weight (exact mass) via HRMS (High-Resolution Mass Spectrometry) and cross-reference fragmentation patterns with databases.
Q. What are the optimal synthetic routes for this benzofuran-3-one derivative?
- Methodology :
- Knoevenagel Condensation : React 6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one with 4-ethylbenzaldehyde in the presence of piperidine as a catalyst. Monitor reaction progress via TLC (ethyl acetate/hexane, 3:7) .
- Purification : Use column chromatography (silica gel, eluent: dichloromethane/methanol 95:5) to isolate the (2Z)-isomer. Confirm stereochemistry via NOESY NMR .
Advanced Research Questions
Q. How can experimental limitations, such as sample degradation during prolonged analysis, be mitigated?
- Methodology :
- Temperature Control : Maintain samples at 4°C during storage and analysis to reduce organic compound degradation (e.g., <5% degradation over 9 hours under cooled conditions) .
- Real-Time Monitoring : Use hyphenated techniques like LC-MS with in-line photodiode array detection to track degradation kinetics and adjust protocols dynamically .
Q. What computational approaches are effective for modeling the compound’s interactions with biological targets?
- Methodology :
- Molecular Docking : Employ Discovery Studio to simulate binding affinities with proteins (e.g., kinases or GPCRs). Optimize the benzylidene and pyrrolidinylmethyl substituents for steric compatibility .
- QSAR Modeling : Train models on a library of 2-arylbenzofuran analogs to predict bioactivity (e.g., IC50 values for antimicrobial targets) .
Q. How can AI-driven tools improve reproducibility in synthesizing and analyzing this compound?
- Methodology :
- Protocol Optimization : Use PubCompare.ai to cross-validate synthesis protocols from literature (e.g., solvent choices, catalyst ratios) and prioritize methods with >90% yield reproducibility .
- Error Analysis : Implement machine learning to identify critical variables (e.g., reaction temperature, pH) that cause batch-to-batch variability .
Contradictions and Resolutions
- vs. : While reference standards in emphasize purity thresholds, highlights organic degradation under prolonged analysis. Resolution: Integrate real-time degradation monitoring into purity protocols .
- vs. : focuses on Knoevenagel condensation, whereas uses alkynyl-chloropyridazinones. Resolution: Validate route efficiency via yield comparisons (e.g., Knoevenagel gives 78% vs. alkynyl routes at 65%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
